molecular formula C18H18N4O2S2 B2577159 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 894007-33-1

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Katalognummer: B2577159
CAS-Nummer: 894007-33-1
Molekulargewicht: 386.49
InChI-Schlüssel: AOSVDWONJSZQER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide ( 894010-13-0) is a specialized heterocyclic compound with molecular formula C19H20N4O2S2 and molecular weight 400.52 g/mol. This complex molecular architecture incorporates multiple pharmacologically relevant motifs, including a 2,4-dimethylthiazole ring, pyridazine core, and methoxyphenyl acetamide group, connected via a sulfanyl bridge. The compound is characterized by its high purity (typically ≥90%) and structural confirmation through advanced analytical methods including NMR and LC-MS spectroscopy. This compound demonstrates significant potential in oncology research, particularly in the investigation of kinase inhibition pathways. Hybrid molecules containing thiazole and pyridazine scaffolds similar to this compound have shown relevance in modern anticancer agent development, with potential applications across various cancer types including leukemia, melanoma, and solid tumors . The structural components present in this molecule - particularly the thiazole and pyridazine rings - are recognized in medicinal chemistry for their ability to interact with key biological targets, including kinases involved in cancer proliferation and survival pathways . Researchers are exploring these hybrid structures as potential inhibitors of protein kinases that regulate critical cellular processes including proliferation, apoptosis, and signal transduction. The mechanism of action for this class of compounds is believed to involve targeted interference with kinase-mediated signaling cascades, particularly those involving the PI 3-kinase/PDK1/Akt pathway which plays a key role in regulating cancer cell growth, invasion, apoptosis, and tumor angiogenesis . This pathway has been found to be highly activated in common cancers, including melanoma and haematological, breast, colon, pancreatic, prostate, and ovarian cancers, making inhibitors of this pathway valuable research tools for understanding cancer biology and developing novel therapeutic approaches. The compound's hybrid structure allows for potential multi-target activity, which is increasingly valuable in overcoming drug resistance mechanisms in cancer research. Available in quantities ranging from 3mg to 100mg, this chemical entity is provided as a solid material that requires storage at -20°C with protection from light and moisture to ensure long-term stability. As with all research chemicals, proper handling procedures including the use of personal protective equipment and working in a well-ventilated environment are essential. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and adhere to all institutional safety protocols when handling this compound.

Eigenschaften

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-11-18(26-12(2)19-11)14-8-9-17(22-21-14)25-10-16(23)20-13-6-4-5-7-15(13)24-3/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSVDWONJSZQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine ring, and finally, the attachment of the acetamide group. Common reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Wirkmechanismus

The mechanism of action of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Analogues

The compound belongs to a class of sulfanyl-linked acetamides with heterocyclic substituents. Below is a comparative analysis with key analogs:

Compound Key Structural Features Reported Activity References
Target Compound : 2-{[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Pyridazine-thiazole core, 2-methoxyphenyl acetamide Hypothesized kinase/modulator activity (based on thiazole-pyridazine motifs)
N-(2-fluorobenzyl)-2-[(1H-1,2,3-triazol-5-yl)sulfanyl]acetamide (Compound 38) Triazole-thioether, fluorobenzyl group Antimicrobial (MIC: 16 µg/mL vs. E. coli)
2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives Furan-triazole core, variable aryl substituents Anti-exudative activity (75–90% inhibition vs. carrageenan-induced edema in rats)
ZINC C20028245 : 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-nitrophenyl)acetamide Thiazol-4-one, nitrophenyl group Chemokine receptor antagonism (IC₅₀: <10 µM in binding assays)
N-(6-fluorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole, 2-methoxyphenyl Anticancer (cell line screening; IC₅₀ data not provided)
2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Benzodioxol-triazolopyridazine hybrid, 2-methoxyphenyl Screening compound (biological targets unspecified)

Key Observations

Core Heterocycles: The pyridazine-thiazole core in the target compound is distinct from triazole (e.g., Compound 38) or benzothiazole (e.g., ) analogs. Thiazole and pyridazine groups are known to enhance bioavailability and target binding in kinase inhibitors . Triazole-containing derivatives (e.g., ) exhibit broader antimicrobial activity, likely due to improved membrane penetration via the triazole’s polarizable nitrogen atoms .

Substituent Effects :

  • The 2-methoxyphenyl group in the target compound and derivatives may improve metabolic stability compared to halogenated (e.g., 4-fluorophenyl in ) or nitro-substituted (ZINC C20028245) analogs .
  • Thioether linkages (e.g., sulfanyl bridges in the target compound and derivatives) are critical for maintaining conformational flexibility and enabling disulfide bond mimicry in enzyme inhibition .

Biological Activity Trends :

  • Anti-inflammatory activity correlates with furan-triazole hybrids (), whereas thiazol-4-one derivatives (ZINC C20028245) show receptor antagonism .
  • The absence of electron-withdrawing groups (e.g., nitro in ZINC C20028245) in the target compound may limit its chemokine receptor affinity but enhance solubility .

Biologische Aktivität

The compound 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is part of a class of thiazole and pyridazine derivatives that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H14N4OS\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{OS}

This structure consists of a thiazole ring, a pyridazine moiety, and an acetamide functional group, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole and pyridazine have been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma. The mechanism often involves the inhibition of key signaling pathways related to cell survival and proliferation.

Case Study:
In a study examining thiazole-pyridazine derivatives, one compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF-7 cells, indicating potent cytotoxic effects. Flow cytometry analysis revealed that this compound effectively accelerated apoptosis in a dose-dependent manner .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar thiazole derivatives have shown efficacy against various bacterial strains, particularly Gram-positive bacteria.

CompoundMIC (μM)Activity
Compound A15.625Antistaphylococcal
Compound B62.5Antienterococcal

These findings suggest that the compound may inhibit bacterial growth by disrupting protein synthesis and nucleic acid production pathways .

The biological activity of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is thought to involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases and promote apoptotic pathways in cancer cells.
  • Antibacterial Action : The inhibition of bacterial protein synthesis and cell wall synthesis has been observed in related thiazole-pyridazine compounds.
  • Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, which may contribute to their overall biological profile.

Research Findings

A comprehensive review of literature reveals that the biological activities of thiazole and pyridazine derivatives are promising:

  • Anticancer Studies : Compounds with similar structures have been tested in vivo and in vitro, showing significant tumor growth inhibition in animal models.
  • Antimicrobial Efficacy : Various studies report MIC values indicating effective antibacterial activity against both standard strains and clinical isolates.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:
The compound is synthesized via multi-step reactions:

Thiazole ring formation : React 2,4-dimethylthiazole precursors with pyridazine derivatives under reflux conditions (ethanol, 80°C) .

Sulfanyl linkage : Introduce the sulfanyl group using NaSH or thiourea in DMF at 100°C .

Acetamide coupling : React the intermediate with 2-methoxyphenylamine using EDC/HOBt in dichloromethane .
Key considerations :

  • Monitor reaction progress via TLC or HPLC .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Confirm purity (>95%) using NMR (¹H/¹³C) and HRMS .

Basic: How is structural characterization performed?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl (δ 170–172 ppm) .
  • IR spectroscopy : Identify S-H (2550 cm⁻¹) and C=O (1650 cm⁻¹) stretches .
  • X-ray crystallography (if crystals form): Resolve bond angles and dihedral angles between thiazole-pyridazine moieties .

Basic: What in vitro assays are used for initial biological screening?

Answer:

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM for 48–72 hrs .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .

Advanced: How can structure-activity relationships (SAR) guide optimization?

Answer:
Modify key regions and evaluate effects:

Region Modification Impact Reference
ThiazoleReplace methyl with CF₃↑ Lipophilicity, target affinity
PyridazineIntroduce electron-withdrawing groups (e.g., Cl)↑ Metabolic stability
MethoxyphenylSubstitute with halogenated aryl↑ Binding to hydrophobic pockets
Methodology :
  • Use molecular docking (AutoDock Vina) to predict binding modes .
  • Validate with SPR to measure KD values .

Advanced: How to resolve contradictions in biological data across studies?

Answer:
Discrepancies may arise from:

  • Assay conditions (e.g., serum concentration, incubation time) .
  • Compound purity (e.g., trace solvents affecting results) .
    Steps :

Re-test under standardized conditions (e.g., RPMI-1640 + 10% FBS).

Use orthogonal purity assays (HPLC-MS, elemental analysis) .

Perform dose-response curves to confirm EC₅₀/IC₅₀ consistency .

Advanced: What analytical challenges arise in quantifying this compound?

Answer:

  • Low UV absorbance : Use derivatization (e.g., dansyl chloride) for fluorescence detection .
  • Matrix effects in biological samples : Optimize SPE protocols (C18 cartridges, methanol/water elution) .
    HPLC method :
  • Column: C18 (150 × 4.6 mm, 3 µm).
  • Mobile phase: 0.1% formic acid in water/acetonitrile (gradient: 20%→80% ACN in 15 min).
  • Retention time: ~8.2 min .

Advanced: How to study its mechanism of action?

Answer:

  • Target identification : Use pull-down assays with biotinylated probes + streptavidin beads .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Metabolic profiling : LC-MS-based metabolomics to track changes in ATP/NADPH levels .

Advanced: How to assess stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; analyze degradation via HPLC .
  • Thermal stability : Heat at 40–60°C for 1 week; check for precipitate/color change .
  • Light sensitivity : Expose to UV (254 nm) for 48 hrs; monitor photodegradation .

Advanced: How to evaluate multi-target effects?

Answer:

  • Proteome-wide profiling : Use KINOMEscan® to screen 468 kinases .
  • Network pharmacology : Construct interaction networks (Cytoscape) linking targets/pathways .
  • In vivo models : Test in zebrafish xenografts for systemic effects .

Advanced: What are the challenges in scaling up synthesis?

Answer:

  • Yield optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) .
  • Process safety : Monitor exothermic reactions using RC1 calorimetry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.